Tetrachlorothiophene

描述

Contextualization within Heterocyclic Chemistry

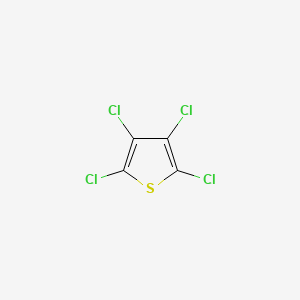

Tetrachlorothiophene belongs to the family of heterocyclic compounds, which are cyclic structures containing at least two different elements as members of the ring. cymitquimica.com Specifically, it is a derivative of thiophene (B33073), a five-membered aromatic ring with the formula C₄H₄S. wikipedia.org Thiophene is a cornerstone of heterocyclic chemistry, analogous to benzene (B151609) in its aromatic character, though the presence of the sulfur heteroatom imparts distinct properties. wikipedia.orgnih.gov The sulfur atom influences the electronic distribution within the ring and can participate in hydrogen bonding, which is significant for drug-receptor interactions in medicinal chemistry. nih.gov

This compound, with the chemical formula C₄Cl₄S, is a perhalogenated thiophene, meaning all hydrogen atoms on the parent thiophene ring have been substituted with chlorine atoms. wikipedia.orgsigmaaldrich.com This extensive chlorination significantly modifies the compound's reactivity and physical properties compared to unsubstituted thiophene. While the core thiophene ring remains aromatic, the four electron-withdrawing chlorine atoms alter its electronic nature, making it a valuable and unique building block, or synthon, in organic synthesis. tandfonline.comresearchgate.nettandfonline.com Its structure as a halogenated heterocycle places it in a class of compounds utilized as intermediates for more complex molecules. sigmaaldrich.comchemdad.com

Historical Trajectory of Academic Investigation of Perhalogenated Thiophenes

The study of thiophene and its derivatives began with the discovery of thiophene in 1882 by Viktor Meyer, who isolated it as an impurity in benzene. nih.gov Following its discovery, chemists developed various methods to synthesize the thiophene core, including the Paal-Knorr synthesis (1885) and the Volhard–Erdmann cyclization (1885), which are classical methods for preparing thiophenes from 1,4-dicarbonyl compounds or succinates, respectively. taylorandfrancis.com

The investigation into halogenated thiophenes followed, with studies showing that thiophene undergoes halogenation readily. wikipedia.org The carbon centers adjacent to the sulfur atom (the 2- and 5-positions) are particularly susceptible to electrophilic attack. wikipedia.org Research demonstrated that the perhalogenation of thiophene to yield compounds like this compound (C₄Cl₄S) is easily accomplished. wikipedia.org Early academic work included reinvestigations into the polychlorination of thiophene to better understand the reaction pathways and products. acs.org A foundational synthesis route for this compound involves the reaction between hexachloro-1,3-butadiene (B139673) and elemental sulfur at high temperatures. tandfonline.com This historical work laid the groundwork for understanding the fundamental chemistry of perhalogenated thiophenes and their subsequent development as versatile chemical intermediates.

Current Research Landscape and Emerging Directions

The academic and industrial interest in this compound continues, driven by its utility as a versatile synthon. A significant area of current research focuses on its application in agrochemicals. It is a key intermediate in the synthesis of broad-spectrum pesticides, including certain neonicotinoids. tandfonline.comtandfonline.com Research has focused on optimizing its bulk-scale synthesis, which has traditionally been achieved through the cyclization of hexachloro-1,3-butadiene with yields around 45%. tandfonline.comresearchgate.net A major trend is the development of catalytic routes to improve efficiency; for instance, the use of reusable silica-coated magnetic nanoparticles has been shown to increase synthesis yields by 50–60% under mild conditions. tandfonline.comresearchgate.nettandfonline.com

In addition to agrochemicals, this compound serves as a precursor for other complex molecules. It can be selectively functionalized, for example, through lithiation or Grignard reactions, to create building blocks like 3,4,5-trichloro-2-thiophenecarboxylic acid, which is used in the development of new insecticides. beilstein-journals.org

The field of materials science represents an emerging direction for perhalogenated thiophenes. These compounds are being investigated for their electronic properties. taylorandfrancis.com Recent studies have explored the use of perhalogenated thiophenes, such as derivatives of diiodothiophene, as solid additives in the fabrication of all-polymer organic solar cells (APSCs). researchgate.netresearchgate.netresearchgate.net These additives can help control the morphology of the polymer blend, leading to significantly enhanced power conversion efficiencies. researchgate.netresearchgate.netresearchgate.net Concurrently, as with many chlorinated organic compounds, this compound is being studied as an emerging environmental pollutant, with research focusing on its detection and environmental fate. jsta.cl

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key physical and chemical properties of this compound. Data is compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 6012-97-1 | sigmaaldrich.comchemdad.com |

| Molecular Formula | C₄Cl₄S | sigmaaldrich.comchemdad.com |

| Molecular Weight | 221.92 g/mol | sigmaaldrich.comchemdad.com |

| Appearance | White to light yellow solid/crystal powder | chemdad.com |

| Melting Point | 28-30 °C | sigmaaldrich.comchemdad.com |

| Boiling Point | 75 °C at 2 mmHg | sigmaaldrich.comchemdad.com |

| Density | 1.704 g/mL at 25 °C | sigmaaldrich.comchemdad.com |

| Refractive Index | n20/D 1.591 | sigmaaldrich.comchemdad.com |

| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |

Table 2: this compound Synthesis Yields This table compares the reported yields for the synthesis of this compound using conventional methods versus a modern nanocatalyst-assisted approach.

| Synthesis Method | Reactants | Catalyst | Reported Yield | References |

| Conventional | Hexachloro-1,3-butadiene, Sulfur | None | ~45% | tandfonline.comresearchgate.nettandfonline.com |

| Nanocatalysis | Hexachloro-1,3-butadiene, Sulfur | Silica-coated Fe₃O₄ Nanoparticles | 50-60% improvement over conventional method | tandfonline.comresearchgate.nettandfonline.com |

Structure

3D Structure

属性

IUPAC Name |

2,3,4,5-tetrachlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4S/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXXZHONLFRKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042451 | |

| Record name | Tetrachlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6012-97-1 | |

| Record name | 2,3,4,5-Tetrachlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6012-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchlorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006012971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchlorothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perchlorothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrachlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERCHLOROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X82R7655J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Tetrachlorothiophene

Advanced Approaches for Tetrachlorothiophene Synthesis

The synthesis of this compound, a key intermediate for various pesticides, has traditionally been achieved through the cyclization of hexachloro-1,3-butadiene (B139673). tandfonline.comresearchgate.nettandfonline.comtandfonline.com However, conventional methods often result in modest yields of around 45%. tandfonline.comresearchgate.nettandfonline.comtandfonline.com Recent research has focused on developing advanced synthetic methodologies to improve reaction efficiency and product purity. These approaches include the use of sophisticated catalytic systems and the optimization of thermal cyclization routes.

Catalytic Systems for Enhanced Reaction Efficiency

The introduction of catalytic systems has been a significant step forward in this compound synthesis. These catalysts, particularly those based on nanomaterials, offer improved reaction yields and milder reaction conditions. tandfonline.comresearchgate.nettandfonline.comtandfonline.com

Nanomaterial-Assisted Catalysis in Cyclization Reactions

Nanomaterial-based catalysts have gained considerable attention in organic synthesis due to their high surface area and unique catalytic properties. tandfonline.com In the context of this compound synthesis, silica-coated magnetic nanoparticles have emerged as a promising catalytic system. tandfonline.comresearchgate.nettandfonline.comtandfonline.com

The use of silica-coated magnetic nanoparticles (Fe3O4@SiO2) as a catalyst in the cyclization of hexachloro-1,3-butadiene with sulfur has been shown to significantly enhance the yield of this compound. tandfonline.comresearchgate.nettandfonline.comtandfonline.com Research indicates a remarkable yield improvement of 50–60% compared to the uncatalyzed reaction, with the final product purity exceeding 98% after crystallization. tandfonline.comresearchgate.nettandfonline.comtandfonline.com The catalyst, typically 40 nm in size, is not only low-cost but also reusable, making the process more economical and environmentally friendly. tandfonline.comresearchgate.nettandfonline.com

The synthesis of these nanoparticles involves a modified Stöber method, followed by silanization. tandfonline.comtandfonline.com The reaction is typically carried out by stirring a solution of hexachloro-1,3-butadiene and sulfur with a 5% (w/v) concentration of the silanized magnetic nanoparticles at 150°C. tandfonline.com The magnetic nature of the nanoparticles allows for their easy separation from the reaction mixture using an external magnet. tandfonline.com

| Catalyst | Precursor | Reaction Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| None (Conventional) | Hexachloro-1,3-butadiene | 150 | 12 h | ~45 |

| Silica-Coated Magnetic Nanoparticles (Fe3O4@SiO2) | Hexachloro-1,3-butadiene | 150 | 30 min - 12 h | 75 |

The exact mechanism of how silica-functionalized magnetic nanoparticles enhance the reaction is still under investigation. tandfonline.com One hypothesis suggests that the increased surface area provided by the nanoparticles is a key factor. tandfonline.com However, the acidic nature of the silica (B1680970) surface is also believed to play a crucial role. tandfonline.com The acidic surface of the silica may facilitate the elimination of chlorine atoms and stabilize the sulfur atom during the cyclization process. tandfonline.com This interaction between the heteroatoms and the acidic surface is thought to support the formation of the heterocyclic thiophene (B33073) ring. tandfonline.com While the primary catalytic effect may be due to the large surface area, the contribution of surface acidity to the reaction mechanism cannot be discounted. tandfonline.com

Silica-Coated Magnetic Nanoparticles in Hexachloro-1,3-butadiene Cyclization

Thermal Cyclization Routes and Optimization

The conventional synthesis of this compound involves the thermal reaction of hexachloro-1,3-butadiene with sulfur. tandfonline.com This process is typically conducted by heating the reactants at 150°C for 12 hours. tandfonline.com Following the initial reflux, the temperature is raised to 240°C to distill off the byproduct, sulfur dichloride (S2Cl2). tandfonline.com The crude this compound is then purified by vacuum distillation. tandfonline.com

While this method is established for bulk-scale synthesis, the yields are often limited to around 40-45%. tandfonline.comtandfonline.comtandfonline.comresearchgate.net The non-homogeneous nature of the reaction, where hexachloro-1,3-butadiene also acts as the solvent, contributes to these lower yields. tandfonline.com Optimization efforts have focused on improving efficiency, with nanomaterial-assisted catalysis providing a significant improvement as detailed above.

Alternative Synthetic Pathways and Novel Precursors

While the cyclization of hexachloro-1,3-butadiene remains the primary route for bulk synthesis of this compound, research has explored other potential precursors and pathways. tandfonline.comtandfonline.comtandfonline.comresearchgate.net For instance, the synthesis of this compound from tetrachloroethylene (B127269) and hydrogen sulfide (B99878) has been reported. beilstein-journals.org

Mechanistic Studies of this compound Formation Reactions

The synthesis of this compound, primarily through the cyclization of hexachloro-1,3-butadiene with sulfur, has been a subject of study to improve reaction yields and understand the underlying chemical transformations. tandfonline.comresearchgate.net Mechanistic investigations have focused on identifying key intermediates and understanding the kinetic and thermodynamic factors that govern the reaction.

Elucidation of Reaction Intermediates

A reaction intermediate is a transient molecular entity that is formed from the reactants and subsequently reacts to form the final products in a multi-step reaction. wikipedia.orglibretexts.org The identification of these fleeting species is crucial for understanding the reaction mechanism. nih.gov In the synthesis of this compound from hexachloro-1,3-butadiene and sulfur, the reaction is believed to proceed through several key steps.

The initial step is proposed to be the insertion of a sulfur atom, facilitated by the π bonds of the 1,3-butadiene (B125203) backbone. tandfonline.com This is followed by a ring cyclization, which involves a nucleophilic attack from the sulfur atom onto the terminal carbons of the butadiene derivative. tandfonline.com The presence of bulky chloro groups on the butadiene skeleton presents a technical challenge for this cyclization step. tandfonline.com

In some proposed mechanisms, particularly those involving catalysis, the formation of radical cations as intermediates has been suggested. nih.gov For instance, in the electropolymerization of thiophenes, radical cations are known to be key intermediates that react with other monomers to build the polymer chain. nih.gov While not a direct synthesis of this compound, this provides a precedent for radical cation involvement in thiophene ring chemistry.

The use of catalysts, such as silica-coated magnetic nanoparticles, has been shown to improve reaction yields. tandfonline.comresearchgate.net It is suggested that the acidic surface of silica can facilitate the elimination of chlorine and stabilize the sulfur group, thereby promoting the cyclization process. tandfonline.comtandfonline.com The nanoparticles may also aid in the removal of byproducts like sulfur monochloride (S₂Cl₂). tandfonline.com

Kinetic and Thermodynamic Aspects of Synthesis

The kinetics and thermodynamics of a reaction provide insight into its rate, feasibility, and the position of equilibrium. tulane.eduirjmets.com The conventional synthesis of this compound is known for its slow reaction kinetics and relatively low yields, often around 40-45%. tandfonline.comresearchgate.net

Kinetics: The slow reaction kinetics are largely attributed to the cyclization step. tandfonline.com The reaction is typically carried out at elevated temperatures, such as refluxing at 150°C for 12 hours, followed by an increase to 240°C to distill off the S₂Cl₂ byproduct. tandfonline.comtandfonline.com The use of catalysts like silica-coated magnetic nanoparticles has been demonstrated to improve the reaction yield by 50-60%, suggesting an enhancement of the reaction rate. researchgate.net

Kinetic studies of related reactions, such as the cycloaddition of this compound-1,1-dioxide, have been performed to determine reaction rate constants. rsc.org For example, second-order reaction rate constants have been obtained by monitoring the reaction progress using UV-vis spectroscopy. rsc.org While not directly for the formation of this compound itself, these studies provide a framework for how kinetic analysis can be applied to similar systems.

Thermodynamics: Thermodynamic parameters dictate the spontaneity and equilibrium position of a reaction. tulane.edu Theoretical studies have been conducted to compute thermochemical parameters such as standard enthalpies of formation, standard Gibbs free energies of formation, and heat capacities for chlorinated thiophenes. researchgate.net For instance, the chlorination sequence of thiophene has been predicted based on calculated Fukui indices, leading to 2,3,4,5-tetrachlorothiophene. researchgate.net

Table of Reaction Conditions and Yields for this compound Synthesis

| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hexachloro-1,3-butadiene, Sulfur | None | 150 then 240 | 12 | ~40 | tandfonline.com |

| Hexachloro-1,3-butadiene, Sulfur | 5% (w/v) Fe₃O₄@SiO₂ | 150 | Not Specified | 75 | tandfonline.com |

Reactivity and Derivatization Chemistry of Tetrachlorothiophene

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiophene (B33073) Core

The aromatic nature of the thiophene ring allows for substitution reactions, though the high degree of chlorination in tetrachlorothiophene significantly influences its reactivity profile. The four chlorine atoms deactivate the ring towards electrophilic substitution due to their electron-withdrawing inductive effects, which also increases steric hindrance. Consequently, electrophilic substitution on this compound is generally sluggish.

Conversely, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution. However, such reactions are not as common as other transformations. More frequently, the chlorine atoms are targeted for exchange reactions with organometallic reagents.

A notable example of modifying the this compound core involves halogen-metal exchange. This reaction is a powerful method for generating functionalized thiophene derivatives. For instance, the reaction of this compound with organolithium reagents like tert-butyllithium (B1211817) leads to a halogen-metal exchange, specifically at the 2-position of the thiophene ring, to form a trichloro-2-thienyllithium intermediate. lew.ro This organolithium species can then react with various electrophiles to introduce a wide range of substituents. lew.ro Similarly, Grignard reagents can be prepared through a chlorine-magnesium exchange, as seen in the reaction of this compound with i-PrMgBr. acs.org

The general mechanism for electrophilic substitution on thiophene involves the formation of a resonance-stabilized cationic intermediate (an "onium" intermediate), followed by the loss of a proton to restore aromaticity. researchgate.netpearson.com While this is characteristic of thiophene itself, the deactivating effect of the chlorine atoms in this compound makes the initial electrophilic attack less favorable.

Cycloaddition Reactions Involving this compound and its Derivatives

This compound and its oxidized derivative, this compound 1,1-dioxide, are highly valuable participants in cycloaddition reactions, serving as either the diene or dienophile component to construct six-membered rings and other cyclic systems. lookchem.comsigmaaldrich.com

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. sigmaaldrich.comwikipedia.org In these reactions, this compound can act as a diene. However, its derivative, this compound 1,1-dioxide, is a particularly reactive diene due to the electron-withdrawing nature of the sulfonyl group. utexas.edu This makes it an electron-poor diene, which readily reacts with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. utexas.eduwikipedia.org

The stereochemistry of the Diels-Alder reaction is a critical aspect, often governed by the "endo rule," which states that the major product is typically the one where the electron-withdrawing groups of the dienophile are closer to the newly forming double bond in the transition state. youtube.com This preference is attributed to favorable secondary orbital interactions that stabilize the endo transition state. youtube.com The stereochemistry of the reactants is maintained in the product, a principle known as the Alder-Stein principle. wikipedia.org

An example of a Diels-Alder reaction involving a this compound derivative is the reaction between this compound dioxide and N-ethylmaleimide. nih.govpnas.org This reaction is catalyzed by the antibody 1E9, which stabilizes the endo transition state. nih.gov

| Diene | Dienophile | Product Type | Key Features |

| This compound 1,1-dioxide | Electron-rich alkenes | Cyclohexene derivatives | Inverse-electron-demand Diels-Alder reaction. utexas.eduwikipedia.org |

| This compound 1,1-dioxide | N-ethylmaleimide | Bicyclic adduct | Antibody-catalyzed, favors endo product. nih.govpnas.org |

| This compound 1,1-dioxide | 5,6-Bismethylenenorbornene adduct | Isomeric cage compounds | Involves cycloreversion and further cycloaddition. rsc.orgrsc.orgyork.ac.uk |

Beyond the more common [4+2] cycloadditions, this compound derivatives can also participate in [2+2] cycloaddition reactions. Thermally stable thiophene 1,1-dioxides can undergo [2+2] dimerization upon photoirradiation. utexas.edu

The stereochemical outcome of cycloaddition reactions can be understood through the principles of orbital symmetry, often discussed in the context of the Woodward-Hoffmann rules. For a concerted pericyclic reaction to be thermally favorable, the transition state must involve 4n+2 participating electrons in a Hückel orbital system or 4n electrons in a Möbius orbital system. libretexts.org A [2+2] cycloaddition involves four π-electrons and would be expected to proceed via an antarafacial pathway under thermal conditions, which is often sterically disfavored. libretexts.org However, photochemical [2+2] cycloadditions are common and proceed via a suprafacial pathway. libretexts.org

Interestingly, in reactions of tetrafluorothiophene S,S-dioxide (a related compound) with terminal alkynes, the orbitally forbidden [2+2] cycloaddition can sometimes dominate over the allowed Diels-Alder reaction, highlighting the complex interplay of factors that govern these reactions. researchgate.net

This compound 1,1-dioxide is a versatile diene that reacts with a wide array of dienophiles. utexas.edu Due to its electron-deficient nature, it can react with both electron-rich and electron-neutral dienophiles. utexas.edu This broad reactivity makes it a valuable tool in synthesis. utexas.edu

The reaction of this compound 1,1-dioxide with various alkenic dienophiles has been extensively studied, leading to a range of annulated products. utexas.educolab.ws The initial cycloadduct often extrudes sulfur dioxide to yield a diene, which can then undergo further reactions. mdpi.com For example, the reaction with acyclic 1,6-dienes can lead to the formation of complex polycyclic systems. lookchem.com

[2+2] Cycloadditions and Orbital Topology Considerations

Halogen Exchange Reactions and their Theoretical Basis

Halogen exchange reactions are a cornerstone of this compound chemistry, providing a gateway to functionalized derivatives. acs.org The most common type is metal-halogen exchange, where a chlorine atom is swapped for a metal, typically lithium or magnesium. wikipedia.org This process converts the relatively inert C-Cl bond into a highly reactive C-metal bond, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

The reaction of this compound with tert-butyllithium results in the formation of trichloro-2-thienyllithium. lew.ro This reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The stability of the resulting carbanionic intermediate plays a significant role in driving the exchange, with sp2-hybridized carbanions being more stable than sp3-hybridized ones. acs.org

The theoretical basis for halogen-magnesium exchange suggests that the reaction is thermodynamically driven by the relative stability of the carbanion intermediates. acs.org Computational studies have shown that the preference for halogen exchange has an inherent thermodynamic bias. acs.org The presence of chelating groups can accelerate the rate of lithium-halogen exchange. wikipedia.org

Another type of halogen exchange is the conversion of chloro-substituents to fluoro-substituents. The reaction of this compound with antimony(V) fluoride (B91410) can lead to fluorination, although this can be accompanied by ring-opening. thieme-connect.de

| Reagent | Product | Reaction Type | Key Features |

| tert-Butyllithium | Trichloro-2-thienyllithium | Lithium-halogen exchange | Kinetically controlled, occurs at the 2-position. lew.rowikipedia.org |

| i-PrMgBr | Trichloro-2-thienylmagnesium chloride | Magnesium-halogen exchange | Thermodynamically driven. acs.org |

| Antimony(V) fluoride | (Z)- and (E)-2,3-dichlorohexafluorobut-2-ene | Halogen exchange and ring opening | Powerful fluorinating agent. thieme-connect.de |

Functional Group Interconversions on this compound

Functional group interconversion refers to the transformation of one functional group into another. ub.eduscribd.comvanderbilt.edu For this compound, this primarily involves reactions of the organometallic intermediates formed via halogen-metal exchange.

The trichloro-2-thienyllithium or trichloro-2-thienylmagnesium intermediates can be reacted with a wide variety of electrophiles to install new functional groups. For example, reaction with aldehydes or ketones will introduce secondary or tertiary alcohol functionalities, respectively. acs.org Reaction with silyl (B83357) halides, such as diphenylmethylchlorosilane, yields silylated thiophenes. lew.ro These transformations allow for the synthesis of a broad range of polyfunctional thiophenes. researchgate.net

These derivatization reactions are crucial for creating more complex molecules for various applications, including materials chemistry. For instance, functionalized thiophenes are precursors to polythiophenes, which are conducting polymers with interesting electronic properties. nih.gov The introduction of different functional groups can be used to tune the properties of these materials. nih.govresearchgate.net

Oxidative Transformations to Thiophene Dioxides

The oxidation of this compound leads to the formation of this compound 1,1-dioxide, a compound of significant synthetic utility.

Synthesis of this compound 1,1-Dioxide

The synthesis of this compound 1,1-dioxide is typically achieved through the oxidation of this compound. utexas.edursc.org A common method involves the use of a potent oxidizing agent such as peroxytrifluoroacetic acid. rsc.orgbeilstein-journals.org This method has been reported to produce the desired dioxide in high yield, furnishing an off-white solid. rsc.org Other oxidation systems, like hypofluorous acid-acetonitrile (HOF·CH3CN), have also been employed, offering the advantage of short reaction times and low temperatures, which can be beneficial for the isolation of thiophene dioxides that might be unstable under harsher conditions. researchgate.net

Table 1: Synthesis of this compound 1,1-Dioxide

| Oxidizing Agent | Yield | Reference |

|---|---|---|

| Peroxytrifluoroacetic acid | 85% | rsc.org |

Reactivity of this compound 1,1-Dioxide as a Diene or Dienophile

This compound 1,1-dioxide is a highly reactive and thermally stable compound that exhibits dual reactivity in cycloaddition reactions, capable of acting as both a diene and a dienophile. utexas.edursc.org Its electron-deficient nature, a consequence of the electron-withdrawing sulfonyl group, makes it a potent diene in inverse-electron-demand Diels-Alder reactions. utexas.eduwikipedia.org This allows it to react readily with a wide range of dienophiles, including electron-rich alkenes, which might not react with more electron-rich dienes. utexas.edu

As a diene, this compound 1,1-dioxide participates in [4+2] cycloaddition reactions with various alkenic dienophiles. utexas.edu These reactions often proceed with the subsequent extrusion of sulfur dioxide, leading to the formation of annulated 1,2,3,4-tetrachloro-1,3-cyclohexadiene derivatives. researchgate.netacs.org This cheletropic elimination of sulfur dioxide is a common feature of the Diels-Alder adducts formed from thiophene dioxides. acs.orgcolab.ws The resulting chlorinated cyclohexadiene derivatives can be further transformed, for instance, through dehydrochlorination to yield 1,2,4-trichloro aromatic compounds. researchgate.netresearchgate.net

The versatility of this compound 1,1-dioxide as a diene is demonstrated by its ability to undergo double Diels-Alder reactions with acyclic 1,5- and 1,6-dienes, providing a pathway to complex polycyclic structures like tetrachloroisotwistenes and tetrachlorohomoisotwistene. researchgate.netacs.org It also reacts with cyclic dienes such as 1,5-cyclooctadiene (B75094) and 1,5-cyclononadiene to generate intricate carbocyclic systems. acs.org

Conversely, thiophene-1,1-dioxides bearing strong electron-withdrawing groups can also function as dienophiles in Diels-Alder reactions. researchgate.netresearchgate.net In reactions with dienes like cyclopentadiene, these substituted thiophene dioxides can yield [2+4] cycloadducts. researchgate.netresearchgate.net The specific role of the thiophene dioxide as either a diene or a dienophile is influenced by the nature and number of substituents on the thiophene ring. researchgate.netresearchgate.net For instance, thiophene-1,1-dioxides with two strong electron-withdrawing groups tend to act as dienophiles, while those with one such group are more likely to behave as dienes. researchgate.netresearchgate.net

Metal-Mediated Cross-Coupling Reactions (Excluding specific metal details)

Metal-mediated cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations. mdpi.comwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex. wikipedia.org

In the context of this compound, its chlorine atoms can act as leaving groups in cross-coupling reactions, allowing for the introduction of various aryl and alkyl groups. The general mechanism for these reactions often involves an oxidative addition of the chloro-heteroaromatic compound to a low-valent metal center, followed by transmetalation with an organometallic partner, and concluding with a reductive elimination step that forms the new C-C bond and regenerates the active catalyst. wikipedia.org

The reactivity of the C-Cl bonds in this compound can be exploited to achieve selective functionalization. For instance, it is possible to perform cross-coupling reactions at one position while leaving other chloro-substituents intact, enabling the synthesis of specifically substituted thiophenes. researchgate.net These reactions have been successfully applied to the synthesis of arylated thiophenes and can be extended to create more complex structures like 2,5-diarylthiophenes. researchgate.net The development of these methods provides a versatile route to a wide array of substituted thiophene derivatives that would be challenging to access through other synthetic strategies.

Radical Reactions and Their Pathways

The chemistry of this compound also extends to radical reactions. The formation of radical cations from chlorothiophenes, including this compound, has been studied theoretically. researchgate.net The generation of these radical species is a key step in processes such as electropolymerization. researchgate.net The mechanism of such polymerizations often involves the initial formation of a radical cation from the monomer, which then reacts with another neutral monomer to propagate the polymer chain. researchgate.net

Radical substitution reactions provide another pathway for the derivatization of chlorinated compounds. libretexts.org In a general sense, radical halogenation involves the homolytic cleavage of a halogen-halogen bond to generate halogen radicals. These radicals can then abstract a hydrogen atom from an organic substrate to form an alkyl radical, which can then propagate the chain by reacting with another molecule of the halogen. libretexts.org While this describes a typical radical substitution on an alkane, analogous principles can apply to aromatic and heteroaromatic systems under appropriate conditions.

Furthermore, radical reactions involving organosulfur compounds have become an important area of research. colab.ws The development of radical sulfurating reagents allows for the introduction of various organosulfur motifs into complex molecules in a selective manner. colab.ws While specific radical reactions of this compound itself are not extensively detailed in the provided context, the general principles of radical chemistry suggest potential pathways for its functionalization. For example, the generation of a thienyl radical from this compound could, in principle, allow for its participation in various radical-mediated bond-forming reactions.

Computational and Theoretical Chemistry of Tetrachlorothiophene

Electronic Structure Investigations

The electronic characteristics of tetrachlorothiophene have been extensively modeled to understand its behavior at a molecular level. These investigations form the basis for predicting its reactivity and potential use in materials science.

Density Functional Theory (DFT) and Ab Initio Calculations

The electrical and structural properties of a series of chlorothiophenes, including 2,3,4,5-tetrachlorothiophene, have been investigated using Density Functional Theory (DFT). nih.govresearchgate.netscience.govnih.gov Specifically, the B3LYP method with a 6-311++G** basis set was employed for these calculations. nih.govresearchgate.netscience.govnih.gov For the corresponding radical cations, the UB3LYP/6-311++G** level of theory was used to determine their properties. researchgate.netnih.gov

These computational methods are foundational in quantum chemistry for approximating the electronic structure of molecules. DFT, in particular, is a widely used method for studying many-body systems like atoms and molecules by using functionals of the spatially dependent electron density. nih.govresearchgate.netscience.govnih.gov The choice of the B3LYP functional combined with the extensive 6-311++G** basis set allows for a high level of accuracy in the calculated properties. nih.govresearchgate.netscience.govnih.gov Vibrational frequency analysis confirmed that the optimized structures correspond to local minima on the potential energy surface. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and its potential for electronic transitions. science.govnih.gov

For this compound, the HOMO and LUMO energies have been calculated, providing insight into its electronic behavior. A smaller HOMO-LUMO gap generally suggests higher reactivity and the potential for easier electronic excitation. nih.gov In the context of chlorothiophenes studied, these values are critical for predicting their suitability as monomers for conducting polymers. science.gov

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Property | Value (eV) |

| HOMO Energy | -6.95 |

| LUMO Energy | -1.01 |

| HOMO-LUMO Gap | 5.94 |

Data sourced from Shirani Il Beigi & Jameh-Bozorghi (2011). Calculated at the B3LYP/6-311++G* level of theory.*

Spin-Density Distribution Analysis of Radical Cations

The formation of a radical cation from this compound involves the removal of an electron, leading to a species with an unpaired electron. The distribution of the spin density of this unpaired electron across the molecule is a critical factor in determining the reactivity and stability of the radical cation, particularly in processes like electropolymerization. researchgate.netresearchgate.net

Calculations performed at the UB3LYP/6-311++G** level of theory reveal the spin-density distribution over the sulfur and carbon atoms of the this compound radical cation. researchgate.net This analysis helps to identify the most reactive sites within the radical cation. researchgate.net

Table 2: Spin-Density Distribution in the this compound Radical Cation

| Atom | Spin Density |

| S1 | 0.228 |

| C2 | 0.248 |

| C3 | 0.137 |

| C4 | 0.137 |

| C5 | 0.248 |

Data sourced from Shirani Il Beigi & Jameh-Bozorghi (2011). researchgate.net

Nuclear Chemical Shielding Constants (NICS) and Aromaticity Assessment

The aromaticity of this compound has been assessed using Nucleus-Independent Chemical Shift (NICS) calculations. researchgate.net NICS is a computational method that evaluates the magnetic shielding at the center of a ring, providing a quantitative measure of aromatic character. researchgate.net Negative NICS values are indicative of aromaticity, signifying a diatropic ring current. researchgate.net

These calculations for this compound were performed at the GIAO/B3LYP/6-311++G** level of theory at the ring's center and at distances of 0.5 and 1.0 angstroms above the ring plane. researchgate.net

Table 3: NICS Values for this compound

| Position | NICS Value (ppm) |

| Center of the ring | -7.14 |

| 0.5 Å above the ring | -10.03 |

| 1.0 Å above the ring | -10.35 |

Data sourced from Shirani Il Beigi & Jameh-Bozorghi (2011). researchgate.net

Electric Polarizabilities and Dipole Moment Vector Analysis

The electric dipole moment and polarizability are fundamental electronic properties that influence a molecule's interaction with electric fields and its solubility in polar solvents. science.gov These properties were calculated for this compound at the B3LYP/6-311++G** level of theory. science.gov

Table 4: Electric Properties of this compound

| Property | Value |

| Dipole Moment (Debye) | 0.96 |

| Mean Polarizability (ų) | 15.39 |

Data sourced from Shirani Il Beigi & Jameh-Bozorghi (2011).

Structure-Reactivity Relationships and Predictive Modeling

The computational data for this compound allows for the development of structure-reactivity relationships, which are crucial for predictive modeling. By analyzing the calculated electronic and structural parameters, predictions can be made about the molecule's behavior in chemical reactions, such as its potential as a monomer for conducting polymers. science.govresearchgate.net

For instance, the spin-density distribution in the radical cation of this compound indicates the preferred sites for polymerization. researchgate.net The HOMO-LUMO gap and ionization potential are also key descriptors in predicting the ease of oxidation and subsequent polymerization. science.gov While specific predictive models for this compound are not extensively detailed in the primary literature, the foundational data from DFT studies provides the necessary parameters for constructing such models. science.gov These models are instrumental in the rational design of new materials with desired electronic properties. researchgate.net

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. wikipedia.orgexcli.denih.gov These models are developed by finding a statistically significant relationship between molecular descriptors and an observed activity or property. excli.deuliege.be

In the context of this compound and its derivatives, QSAR and QSRR studies can be employed to predict various properties. For instance, QSAR can be used to predict the toxicity of organophosphorus pesticides, a class of compounds that can share structural similarities with substituted thiophenes. europa.eu Such models often use descriptors related to lipophilicity, molar refractivity, and hydrogen bonding capabilities to make predictions. europa.eu

QSRR models, on the other hand, are valuable for predicting the retention behavior of compounds in chromatography. core.ac.uknih.gov These models can help in understanding the separation mechanisms and predicting retention times based on molecular descriptors. uliege.be For complex molecules, these models can be built using linear or non-linear algorithms, including Multiple Linear Regression, Support Vector Regression, and others. uliege.be

A study on the reactivity of benzhydrylium ions demonstrated a data-driven workflow for predicting reactivity parameters from structural information alone, showcasing the potential for real-time reactivity predictions. chemrxiv.org This approach could theoretically be applied to this compound to predict its reactivity in various reactions.

The development of robust QSAR/QSRR models involves several key steps, including data collection and curation, calculation of molecular descriptors, variable selection, model building, and rigorous validation. excli.de

Table 1: Key Concepts in QSAR/QSRR Modeling

| Concept | Description | Reference |

| QSAR | Quantitative Structure-Activity Relationship; correlates chemical structure with biological activity. | wikipedia.orgexcli.denih.gov |

| QSRR | Quantitative Structure-Reactivity Relationship; correlates chemical structure with chemical reactivity. | wikipedia.org |

| Molecular Descriptors | Numerical values that describe the chemical and physical properties of a molecule. | excli.de |

| Model Validation | The process of assessing the reliability and predictive power of a QSAR/QSRR model. | excli.de |

Influence of Chlorine Substituents on Thiophene (B33073) Ring Properties

The introduction of chlorine substituents onto the thiophene ring significantly alters its electronic and structural properties. A theoretical study using density functional theory (DFT) at the B3LYP/6-311++G** level investigated the effects of the number and position of chlorine atoms on the properties of the thiophene ring in mono-, di-, tri-, and tetrachlorothiophenes. researchgate.netnih.gov

Key findings from these computational studies include:

Electron Distribution: Chlorine atoms are electron-withdrawing through inductive effects, which reduces the electron density on the thiophene ring. This effect is significant and influences the reactivity of the molecule.

Aromaticity: Despite the electron-withdrawing nature of chlorine, the thiophene ring in this compound maintains its aromatic character, which is a key feature of its stability and reactivity. quora.com The aromaticity of thiophene arises from the delocalization of six π-electrons. quora.comuobasrah.edu.iq

Molecular Geometry: The planarity of the thiophene ring is generally preserved even with multiple chlorine substituents.

Reactivity: The electron-withdrawing nature of the chlorine atoms makes the thiophene ring more susceptible to nucleophilic attack compared to unsubstituted thiophene. Conversely, it deactivates the ring towards electrophilic substitution. uobasrah.edu.iq

Radical Cations: Studies on the radical cations of chlorothiophenes are relevant to their potential use as monomers for conducting polymers. The distribution of spin density in the radical cation influences the rate of electropolymerization. nih.gov

Table 2: Calculated Properties of Chlorothiophenes

| Compound | Dipole Moment (Debye) | Ionization Potential (eV) | Reference |

| 3-Chlorothiophene | Data not available | Data not available | researchgate.netnih.gov |

| This compound | Data not available | Data not available | researchgate.netnih.gov |

| Note: Specific values from the cited study were not available in the provided search results. The study indicates these properties were calculated. |

The analysis of vibrational frequencies, nuclear chemical shielding constants, and electric polarizabilities further elucidates the impact of chlorination on the thiophene molecule. researchgate.netnih.gov These computational insights are crucial for designing materials with specific electronic properties, such as conducting polymers. researchgate.net

Mechanistic Computational Studies of this compound Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. These studies provide detailed information about transition states, reaction intermediates, and energy profiles, which are often difficult to obtain experimentally.

One significant area of study is the Diels-Alder reaction. This compound dioxide, derived from this compound, is a known dienophile. Computational studies have been used to understand the stereoselectivity and energetics of its cycloaddition reactions. For example, in the reaction with 5,6-bismethylenenorbornene, computational methods like MNDOC were used to evaluate the relative stability of possible isomeric products. rsc.org

Furthermore, computational enzyme design has utilized this compound as a substrate to study antibody-catalyzed cycloaddition reactions. bakerlab.org Docking the transition state of the reaction between this compound and N-ethyl maleimide (B117702) into the antibody's crystal structure helped to understand the specificity of the reaction. bakerlab.org

Mechanistic studies have also been applied to understand the release of sulfur dioxide (SO2) from related thiophene-based mechanophores. While not directly involving this compound, these studies on similar bicyclic thiophene dioxide derivatives provide a framework for how computational methods like steered molecular dynamics can be used to investigate reaction mechanisms under mechanical force. nsf.gov

Table 3: Examples of Computationally Studied Transformations

| Reaction Type | Reactants | Computational Method | Insights Gained | Reference |

| Diels-Alder Cycloaddition | This compound dioxide, 5,6-Bismethylenenorbornene | MNDOC | Stereoselectivity, Product Stability | rsc.org |

| Antibody-Catalyzed Cycloaddition | This compound, N-ethyl maleimide | Docking | Reaction Specificity, Transition State Binding | bakerlab.org |

| Mechanochemical SO2 Release | 8-thiabicyclo[3.2.1]octane 8,8-dioxide | Steered Molecular Dynamics | Reaction Mechanism, Stereoselectivity | nsf.gov |

These computational investigations are indispensable for rationalizing experimental observations and for guiding the design of new synthetic methodologies and functional molecules based on the this compound scaffold.

Applications of Tetrachlorothiophene As a Synthetic Building Block

Precursor in Organic Synthesis for Complex Molecules

Tetrachlorothiophene is a valuable starting material in the multi-step synthesis of complex organic molecules. Its reactivity allows for the introduction of various functional groups, paving the way for the construction of elaborate molecular frameworks. The process of working backward from a complex target molecule to simpler, commercially available starting materials is known as retrosynthetic analysis. ias.ac.inpressbooks.pub This strategy is fundamental in planning the synthesis of intricate natural products and other complex compounds. ias.ac.in

One notable application of this compound is in the preparation of 3,4,5-trichloro-2-thiophenecarbonyl chloride. researchgate.net This transformation can be achieved through a lithiation reaction using n-butyllithium or via a Grignard reaction, followed by carbonation and subsequent treatment with thionyl chloride. researchgate.net The resulting acid chloride is a key intermediate for synthesizing a new family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. researchgate.net

The ability to selectively functionalize the this compound core is a testament to the advancements in synthetic methodology. ias.ac.in Electrochemical methods, for instance, offer a green and sustainable alternative for complex organic synthesis, minimizing reagent waste and increasing atom economy. nih.gov

Role in the Synthesis of Halogenated Heterocyclic Compounds

This compound is an important precursor for a variety of halogenated heterocyclic compounds. The chlorine atoms on the thiophene (B33073) ring can be selectively substituted, allowing for the introduction of other halogens or functional groups. This controlled functionalization is crucial for creating tailored molecules with specific properties.

For example, this compound can be used to synthesize other polychlorinated thiophenes. acs.org Furthermore, it serves as a starting material for producing halogenated 2-thiophenecarboxylic acid derivatives, which are essential building blocks for certain insecticides. researchgate.netsigmaaldrich.com The development of manufacturing routes for these derivatives highlights the industrial importance of this compound in producing complex halogenated heterocycles. researchgate.net

Intermediate in the Production of Advanced Functional Materials

Advanced functional materials are designed to possess specific chemical and physical properties for a wide range of applications, including catalysis, electronics, and energy storage. nih.govwiley.comidu.ac.iducl.ac.uk this compound serves as a key intermediate in the synthesis of some of these materials. derpharmachemica.com

The unique properties of biomolecules often inspire the creation of new functional materials for applications in areas like medical diagnostics and drug delivery. nih.gov The synthesis of these materials often involves the incorporation of specific functional groups, a process where intermediates like this compound can play a role.

Building Block for Pesticide Synthons

This compound is a crucial synthon, or synthetic building block, for a variety of broad-spectrum pesticides. tandfonline.comtandfonline.comresearchgate.net Many effective pesticides, such as thiacloprid, nitenpyram, ethaboxam, and silthiofam, contain a heterocyclic ring like thiophene. tandfonline.comtandfonline.comresearchgate.net this compound is particularly unique among the available synthons for the synthesis of neonicotinoids, a class of insecticides that target the nicotinic acetylcholine (B1216132) receptor in insects. tandfonline.comtandfonline.com

The conventional synthesis of this compound involves the cyclization of hexachloro-1,3-butadiene (B139673) with sulfur at high temperatures, yielding the product in approximately 45% yield. tandfonline.comtandfonline.comresearchgate.net Recent research has focused on improving the efficiency of this process. One study reported a significant improvement in yield, up to 50-60% higher than the conventional method, by using silica-coated magnetic nanoparticles as a reusable heterogeneous catalyst. tandfonline.comtandfonline.comresearchgate.nettandfonline.com This method is not only more efficient but also more environmentally friendly due to the reusability of the catalyst and milder reaction conditions. tandfonline.comresearchgate.net

This compound has also been investigated for its own pesticidal properties, particularly as a fumigant for controlling insects and other pests. google.com Its high toxicity to insects, coupled with relatively low toxicity to humans and adequate volatility, makes it an effective fumigant for grains, fabrics, and soil. google.com

Table 1: Synthesis of this compound

| Reactants | Catalyst | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Hexachloro-1,3-butadiene, Sulfur | None | 150-240°C, 12h | ~45% | 90-92% | tandfonline.comtandfonline.comresearchgate.net |

Precursors for Polymer Synthesis and Modification

This compound and its derivatives are utilized as monomers for the synthesis of conducting polymers. researchgate.net Polythiophenes and their derivatives are a class of "synthetic metals" that have garnered significant attention for their potential applications in electronics and materials science. researchgate.net The electrical and structural properties of chlorothiophenes and their corresponding radical cations have been studied using density functional theory to predict their suitability as monomers for conducting polymers. researchgate.net

Post-polymerization modification (PPM) is a strategy to create functional polymers that are not easily accessible through direct synthesis. chemrxiv.org This technique allows for the introduction of functional groups onto the backbone of existing polymers, thereby tailoring their properties. chemrxiv.org While not directly a precursor for PPM in all cases, the chemistry of this compound provides insights into the types of functional groups that can be incorporated into polymer structures.

Annulation Reactions Utilizing this compound Derivatives

Annulation reactions are chemical transformations that result in the formation of a new ring fused to an existing one. chim.it this compound dioxide, a derivative of this compound, is a reactive species that participates in various annulation reactions, particularly Diels-Alder cycloadditions. capes.gov.bracs.org These reactions are valuable for constructing polycyclic aromatic compounds.

For instance, the Diels-Alder reaction of this compound-S,S-dioxide with a cyclic alkene has been used as a key step in the synthesis of novel nitrogen-doped, hexa-peri-hexabenzocoronene (HBC)-based nanographenes. colab.ws This strategy involves a sequence of reactions including the initial cycloaddition, followed by Suzuki-Miyaura cross-coupling and Scholl-type reactions to build the complex polycyclic structure. colab.ws The resulting nanographenes exhibit interesting saddle-shaped or distorted saddle-helix conformations. colab.ws

Catalysis and Molecular Imprinting in Reaction Guidance

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. qmul.ac.ukresearchgate.netmdpi.com These molecularly imprinted polymers (MIPs) can be designed to act as catalysts by stabilizing the transition state of a reaction. researchgate.netscribd.com

In the context of this compound, molecular imprinting has been used to create an artificial Diels-Alderase. This was achieved by using a transition state analog for the Diels-Alder reaction between this compound dioxide and maleic anhydride (B1165640) as the template molecule during the polymerization process. qmul.ac.uk The resulting MIP showed catalytic activity for this specific cycloaddition reaction. qmul.ac.ukcapes.gov.br This demonstrates the potential of molecular imprinting to guide reactions involving this compound derivatives with high selectivity.

Polymerization Science and Materials Chemistry Involving Tetrachlorothiophene

Tetrachlorothiophene as a Monomer for Conducting Polymers

The use of this compound as a monomer is a key area of research in the field of electrically conducting polymers, often referred to as "synthetic metals". researchgate.net The chlorine atoms, being electron-withdrawing, modify the electronic properties of the thiophene (B33073) ring, which in turn affects the polymerization process and the characteristics of the resulting polymer. nih.gov The mechanism of polymerization for thiophenes typically involves the formation of radical cations that react with other monomers to build the polymer chain. nih.gov Theoretical studies using density functional theory (DFT) have been employed to understand the electrical and structural properties of chlorothiophenes and their radical cations to predict their suitability for creating conducting polymers. nih.govresearchgate.net

The synthesis of polymers from thiophene derivatives can be achieved through both chemical and electrochemical methods. journalskuwait.orgresearchgate.net Electrochemical polymerization is a common technique, where the monomer is oxidized to form a radical cation, initiating the polymerization process. researchgate.netnih.gov The characteristics of the resulting polymer, including conductivity and solubility, are closely linked to the stability of these radical cation intermediates. nih.gov

Characterization of the synthesized polymers is crucial to confirm their structure and properties. A variety of analytical techniques are employed:

Fourier Transform Infrared (FT/IR) Spectroscopy: Used to identify the functional groups present in the polymer and confirm the polymer structure. journalskuwait.orgjept.de

Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: Provides detailed information about the chemical environment of the protons in the polymer structure. journalskuwait.orgmdpi.com

Energy-Dispersive X-ray (EDX) Spectroscopy: Determines the elemental composition of the polymer, confirming the presence and relative ratios of elements like carbon, sulfur, and chlorine. journalskuwait.org

X-ray Photoelectron Spectroscopy (XPS): An advanced surface analysis technique that provides information on the elemental composition and chemical states of the elements within the polymer. journalskuwait.org

Scanning Electron Microscopy (SEM): Used to study the microstructure and surface morphology of the synthesized polymer. jept.de

For instance, in the synthesis of a related poly(thiophene-2-carbaldehyde), EDX analysis confirmed the elemental composition, showing a sulfur-to-carbon ratio consistent with the polymer structure. journalskuwait.org

The electronic conductivity of polythiophenes is intrinsically linked to their molecular and supramolecular structure. For optimal conductivity, polythiophene chains should have a high degree of conjugation, which is best achieved through α-α' linkages between the monomer units. nih.gov The presence and position of substituents on the thiophene ring significantly influence these structural properties.

Theoretical studies have shown that the number and position of chlorine atoms on the thiophene ring affect properties like ionization potential, dipole moment, and the distribution of spin density in the radical cation. nih.govresearchgate.net These factors are critical determinants of the electropolymerization process and the resulting polymer's electronic characteristics. The orientation of polymer chains in the condensed phase is also a crucial parameter affecting electric charge transport. nih.gov

Below is a table of calculated structural and electronic properties for various chlorothiophenes, illustrating the effect of chlorine substitution. The Fn coefficient is a measure of the quinoid character of the thiophene ring. researchgate.net

Data derived from theoretical calculations using Density Functional Theory (B3LYP/6-311++G* basis set). Data is illustrative of trends discussed in cited literature.* nih.govresearchgate.net

Copolymerization is a powerful strategy to fine-tune the properties of conducting polymers. By incorporating different monomer units into the polymer chain, researchers can create materials with enhanced solubility, modified electronic properties, and improved processability. researchgate.netjept.de this compound has been explored in copolymerization studies with other heterocyclic monomers.

For example, copolymers of 2,3,4,5-tetrachlorothiophene and N-methylpyrrole have been synthesized. research-solution.com Studies on the copolymerization of thiophene and aniline (B41778) have shown that the resulting copolymers can exhibit better solubility in certain solvents compared to their respective homopolymers. jept.de The synthesis of these copolymers can be achieved electrochemically, and characterization by UV-visible and FT-IR spectroscopy helps confirm the copolymer structure. jept.de The resulting material often exhibits properties that are a blend of the constituent homopolymers, leading to novel characteristics. For instance, the copolymer of thiophene and aniline shows a red shift in its absorption maximum, suggesting greater π-conjugation and a more ordered structure. jept.de

Electronic Conductivity and Structural Relationships in Resultant Polymers

Advanced Optoelectronic Materials Development

Organic optoelectronic materials, including conducting polymers, are at the forefront of research for applications in devices like organic light-emitting diodes (OLEDs), solar cells, and sensors. jlu.edu.cnucm.es The major challenge in this field is designing materials that simultaneously possess high quantum yield, good charge mobility, and strong absorbance. jlu.edu.cn The properties of these materials are determined not only by their molecular structure but also by their packing in the solid state. jlu.edu.cn

Polymers derived from this compound are candidates for these advanced applications. The introduction of chlorine atoms onto the thiophene ring provides a method to tune the electronic energy levels (HOMO and LUMO) of the polymer. nih.govresearchgate.net This tuning is critical for optimizing the performance of optoelectronic devices, where the alignment of energy levels between different materials governs device efficiency. jlu.edu.cnucm.es For example, wide bandgap materials are important for generating light of various colors through energy transfer or for use in UV detectors. jlu.edu.cncas.cn By modifying the monomer, such as through chlorination, the bandgap of the resulting polymer can be engineered for specific optoelectronic applications. nih.gov

Development of Materials with Specific Electronic Characteristics

The development of materials with precisely controlled electronic properties is essential for next-generation electronics. ucm.escas.cn The substitution of hydrogen atoms with chlorine on the thiophene monomer is a key strategy for achieving this control. Theoretical studies have demonstrated that the number and position of chlorine atoms systematically alter the electronic structure of the monomer and, by extension, the polymer. nih.govresearchgate.net

Key electronic characteristics that can be tuned include:

Ionization Potential (IP): This property, related to the HOMO energy level, influences the polymer's stability and its behavior as a p-type (hole-conducting) material. As shown in the table above, increasing chlorination tends to lower the IP. researchgate.net

Electron Affinity: Related to the LUMO energy level, this property is crucial for n-type (electron-conducting) materials.

Band Gap: The difference between the HOMO and LUMO levels determines the optical and electronic properties of the polymer, including its color and conductivity.

Dipole Moment: The molecular dipole moment can influence the solubility of the monomer and the morphology and packing of the polymer chains, which in turn affects charge transport properties. researchgate.netnih.gov

The table below summarizes key electronic parameters calculated for chlorothiophene radical cations, which are the intermediates in electropolymerization. The spin density distribution is particularly important, as polymerization often occurs at the positions with the highest spin density (typically the α-carbons, C2 and C5). nih.gov

Data derived from theoretical calculations and illustrates the distribution of spin density on the α-carbons of the thiophene ring in various chlorothiophene radical cations. nih.gov

This ability to engineer electronic characteristics through monomer design makes polymers based on this compound and its derivatives promising for applications ranging from thermoelectric materials to the active layers in transistors. rsc.org

Polymer Applications in Catalysis and Separation Technologies

The unique structures that can be formed from polymers open up applications beyond electronics, including in catalysis and separation technologies. kaust.edu.saku.ac.ae While direct applications of poly(this compound) in these areas are still emerging, the principles demonstrated with other functional polymers provide a clear roadmap.

In separation technologies, polymers are used to create membranes with precisely controlled pore sizes for molecular sieving and nanofiltration. kaust.edu.sa For example, thin-film composite membranes have been prepared by the interfacial polymerization of porous organic cages, resulting in ultrathin selective layers capable of strict molecular sieving. kaust.edu.sa The rigid and well-defined structures that can be synthesized using monomers like this compound could potentially be used to create robust membranes with high chemical and thermal stability.

In catalysis, polymers can serve as scaffolds to support catalytically active nanoparticles or as catalysts themselves. kaust.edu.sa Membranes can be designed to have a dual function, combining molecular separation with catalytic activity. kaust.edu.sa For instance, catalytically active palladium nanoclusters have been impregnated into polycage membranes, enabling the membrane to perform a chemical reaction while separating molecules. kaust.edu.sa Furthermore, the Diels-Alder reaction of this compound S,S-dioxide has been used as a strategy to construct complex, crowded, and twisted molecular architectures. colab.ws This demonstrates the utility of the this compound framework in building sophisticated structures that could be adapted for catalytic or separation purposes.

Advanced Spectroscopic and Analytical Characterization Methodologies for Tetrachlorothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the detailed structural analysis of tetrachlorothiophene and its derivatives. While this compound itself has no protons for ¹H NMR, ¹³C NMR is vital for characterizing its carbon framework and the electronic environment of the carbon atoms. aocs.org For this compound derivatives, both ¹H and ¹³C NMR are indispensable for determining substituent positions and their effects on the thiophene (B33073) ring's electronic structure. aocs.orgmdpi.com

In the study of reactions like the lithiation of this compound, ¹³C NMR is essential for confirming where the lithium has been incorporated. The ¹³C NMR spectrum of this compound displays two signals for the α-carbons (C2, C5) and β-carbons (C3, C4). The chemical shifts in the ¹³C NMR spectrum are sensitive to electronic changes in the ring upon substitution. oregonstate.edu

For substituted tetrachlorothiophenes, such as those formed via cross-coupling reactions, NMR provides detailed information about the new carbon-carbon bonds. For example, in the palladium-catalyzed reaction of 2-bromo-3,4,5-trichlorothiophene with organozinc reagents, the ¹H and ¹³C NMR spectra of the resulting 2-substituted-3,4,5-trichlorothiophenes confirm the reaction's regioselectivity. Coupling constants between adjacent protons and between protons and ¹³C atoms can offer further structural and conformational insights.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts can vary depending on the solvent and experimental conditions. libretexts.org

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C2, C5 (α-carbons) | ~123-125 |

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and for analyzing the fragmentation patterns of its derivatives. nih.govfu-berlin.de The high chlorine content of this compound produces a distinct isotopic pattern in its mass spectrum due to the natural abundances of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature confirms the number of chlorine atoms in the molecule and its fragments.

Electron ionization (EI) mass spectrometry of this compound typically shows a strong molecular ion peak (M⁺). The fragmentation is often characterized by the sequential loss of chlorine atoms or HCl. researchgate.net This pattern provides valuable information about the thiophene ring's stability and the strength of the carbon-chlorine bonds.

For more complex derivatives, softer ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can minimize fragmentation and allow observation of the molecular ion, which is especially useful for larger or more fragile molecules. High-resolution mass spectrometry (HRMS) is particularly valuable as it determines the exact mass of the molecular ion, which can then be used to deduce the precise elemental formula of the compound. nih.govrsc.org

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z (relative to ³⁵Cl) | Isotopic Pattern |

|---|---|---|

| [C₄Cl₄S]⁺ (M⁺) | 220 | Characteristic pattern for 4 Cl atoms |

| [C₄Cl₃S]⁺ | 185 | Characteristic pattern for 3 Cl atoms |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) spectroscopy is a crucial method for identifying the characteristic vibrations of the this compound ring and for analyzing functional groups in its derivatives. dtic.mil The IR spectrum of this compound provides a unique "fingerprint" for its identification. The primary absorption bands in the IR spectrum of this compound are associated with C-Cl stretching and bending vibrations, as well as the C=C and C-S stretching vibrations of the thiophene ring. researchgate.net

The C-Cl stretching vibrations in chlorinated aromatic compounds typically appear in the 1100-650 cm⁻¹ region. For this compound, multiple strong absorptions are observed here, reflecting the different vibrational modes of the four C-Cl bonds. The thiophene ring's C=C stretching vibrations are usually found in the 1600-1300 cm⁻¹ range. spcmc.ac.in

When this compound is derivatized, new absorption bands corresponding to the introduced functional groups will appear. For instance, a hydroxyl group would show a broad O-H stretching band around 3500-3200 cm⁻¹. A carbonyl group would produce a strong C=O stretching absorption, typically in the 1750-1650 cm⁻¹ region. These new bands, along with shifts in the characteristic ring vibrations, provide clear evidence of chemical modification.

Table 3: Principal IR Absorption Bands for this compound Source: Adapted from SpectraBase spectrabase.com

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1500-1400 | C=C stretching vibrations of the thiophene ring |

| ~1200-1000 | C-C stretching and ring vibrations |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound and its derivatives. researchgate.netuu.nl The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

This compound exhibits absorption bands in the UV region, which are typically attributed to π → π* transitions within the aromatic thiophene ring. uobabylon.edu.iq The four electron-withdrawing chlorine atoms influence the energy of the molecular orbitals and thus the position of the absorption maxima compared to unsubstituted thiophene.

The UV-Vis spectra of this compound derivatives can differ significantly from the parent compound. researchgate.net The introduction of substituents can either extend the π-system's conjugation or introduce new electronic transitions. For example, adding an electron-donating group can cause a bathochromic shift (a shift to longer wavelengths), indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uobabylon.edu.iq This makes UV-Vis spectroscopy a useful tool for studying how substitution affects the electronic properties of the this compound core.

Table 4: UV-Vis Absorption Data for this compound Source: Adapted from SpectraBase spectrabase.com Note: λ_max values can vary depending on the solvent.

| Solvent | λ_max (nm) | Type of Transition |

|---|